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Compound of Interest

Compound Name: 2,2,2-Trichloroethylene platinum(II)

Cat. No.: B050731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,2,2-
Trichloroethylene platinum(II), a coordination complex of significant interest in organometallic

chemistry and potentially in drug development. This document details the experimental

protocols for its synthesis and characterization by various spectroscopic techniques, presents

expected quantitative data in structured tables, and visualizes key experimental workflows and

bonding models using Graphviz diagrams.

Introduction
2,2,2-Trichloroethylene platinum(II), systematically named potassium trichloro(η²-

trichloroethene)platinate(II), is a platinum(II) olefin complex analogous to the historically

significant Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O[1]. In this complex, the trichloroethylene molecule

coordinates to the platinum(II) center through its carbon-carbon double bond. The stability and

reactivity of such complexes are governed by the Dewar-Chatt-Duncanson model, which

describes the synergistic σ-donation from the olefin's π-orbital to a vacant d-orbital on the metal

and π-back-donation from a filled metal d-orbital to the olefin's π* antibonding orbital.

The spectroscopic characterization of this compound is crucial for confirming its synthesis,

understanding its electronic structure, and elucidating its bonding characteristics. This guide

covers the primary spectroscopic methods employed for this purpose: Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
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Experimental Protocols
Synthesis of Potassium Trichloro(2,2,2-
trichloroethylene)platinate(II)
A general method for the synthesis of Zeise's salt analogues can be adapted for the

preparation of the title compound[2].

Materials:

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

2,2,2-Trichloroethylene (C₂HCl₃)

Ethanol, anhydrous

Hydrochloric acid, concentrated

Deionized water

Argon or Nitrogen gas

Procedure:

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific

amount of potassium tetrachloroplatinate(II) in a minimal amount of deionized water.

Add a solution of concentrated hydrochloric acid in ethanol.

To this solution, add a slight excess of 2,2,2-trichloroethylene.

Stir the reaction mixture at room temperature for several days or gently heat to accelerate

the reaction, monitoring the color change.

Reduce the volume of the solvent under vacuum to induce crystallization.

Collect the resulting crystals by filtration, wash with a small amount of cold ethanol and then

diethyl ether.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.openaccessjournals.com/articles/electronic-absorption-spectra-of-platinum-ii-buildings-utilized-for-sensitized-solar-cells-dfttddft-study-15303.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the product in a desiccator. The product should be stored protected from light and

moisture[2].

Figure 1: Synthetic workflow for potassium trichloro(2,2,2-trichloroethylene)platinate(II).

Spectroscopic Characterization
The following are generalized protocols for the spectroscopic analysis of the synthesized

complex.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated

solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Experiments:

¹H NMR: To observe the chemical shift of the vinylic proton of the coordinated

trichloroethylene.

¹³C NMR: To determine the chemical shifts of the olefinic carbons and observe the effect of

coordination.

¹⁹⁵Pt NMR: To directly probe the platinum nucleus, which is highly sensitive to its chemical

environment[3].

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet containing a small amount of the complex or use

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹. Of particular interest are the

C=C stretching vibration of the coordinated trichloroethylene and the Pt-Cl and Pt-C

stretching vibrations, which typically appear in the far-IR region.
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2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g.,

water, ethanol, or dichloromethane) in a quartz cuvette.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Analysis: Record the absorption spectrum over a range of approximately 200-800 nm.

2.2.4. Mass Spectrometry (MS)

Sample Preparation: Dissolve the complex in a suitable solvent for the ionization technique.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used

for such complexes.

Analysis: Obtain the mass spectrum to confirm the molecular weight of the complex anion.

The characteristic isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.) should be observed[2].

Figure 2: Logical workflow for the spectroscopic analysis of 2,2,2-Trichloroethylene
platinum(II).

Data Presentation and Interpretation
The following tables summarize the expected spectroscopic data for 2,2,2-trichloroethylene

and its platinum(II) complex.

NMR Spectroscopy Data
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Nucleus
Free
Trichloroethylene
(Expected)

Coordinated
Trichloroethylene
(Expected)

Information Gained

¹H
~6.3-6.5 ppm (singlet)

[4]

Downfield shift (coord.

shift)

Confirmation of

coordination, change

in electronic

environment of the

proton.

¹³C ~120-130 ppm Significant upfield shift

Confirmation of π-

coordination,

estimation of the

extent of back-

bonding.

¹⁹⁵Pt N/A
Wide range, sensitive

to ligands

Confirmation of Pt(II)

oxidation state,

information on the

coordination sphere.

IR Spectroscopy Data

Vibrational Mode
Free
Trichloroethylene
(cm⁻¹)

Coordinated
Trichloroethylene
(Expected, cm⁻¹)

Information Gained

ν(C=C) ~1590

1450 - 1550

(weakened and

lowered frequency)

Confirmation of C=C

bond coordination and

weakening due to

back-donation into π*

orbitals.

ν(Pt-Cl) N/A 300 - 360

Information on the

cis/trans geometry of

related complexes[5].

ν(Pt-C) N/A 400 - 500
Direct evidence of the

platinum-olefin bond.
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UV-Vis Spectroscopy Data

Transition Type
Expected
Wavelength Range
(nm)

Expected Molar
Absorptivity (ε,
M⁻¹cm⁻¹)

Assignment

Ligand-Centered (π

→ π)
200 - 300 High (>10,000)

Transitions within the

trichloroethylene

ligand.

Metal-to-Ligand

Charge Transfer

(MLCT)

300 - 450
Moderate (1,000 -

10,000)

d(Pt) → π(C₂HCl₃)

transitions[5].

d-d Transitions 400 - 600 Low (<1,000)

Laporte-forbidden

transitions between

platinum d-orbitals.

Mass Spectrometry Data
Ion Expected m/z Key Feature Information Gained

[PtCl₃(C₂HCl₃)]⁻ ~435 (for ¹⁹⁵Pt, ³⁵Cl)

Characteristic

platinum isotopic

pattern

Confirmation of the

molecular formula and

mass of the complex

anion.

Bonding and Molecular Structure
The bonding in 2,2,2-Trichloroethylene platinum(II) is best described by the Dewar-Chatt-

Duncanson model. This involves a synergistic interaction where the filled π-orbital of the

trichloroethylene donates electron density to a vacant d-orbital of the platinum(II) center (σ-

donation), and simultaneously, a filled d-orbital of the platinum back-donates electron density

into the empty π* antibonding orbital of the trichloroethylene (π-back-donation). This back-

donation is responsible for the observed decrease in the C=C stretching frequency in the IR

spectrum and the upfield shift of the carbon signals in the ¹³C NMR spectrum.

Figure 3: The Dewar-Chatt-Duncanson model for platinum-olefin bonding.
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Conclusion
The spectroscopic analysis of 2,2,2-Trichloroethylene platinum(II) provides a comprehensive

picture of its structure and bonding. Through a combination of NMR, IR, UV-Vis, and Mass

Spectrometry, researchers can confirm the successful synthesis of the complex and gain

valuable insights into the nature of the platinum-olefin interaction. The methodologies and

expected data presented in this guide serve as a valuable resource for scientists working with

this and related platinum(II) complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050731?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

